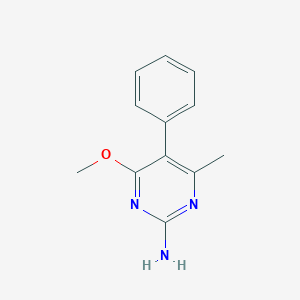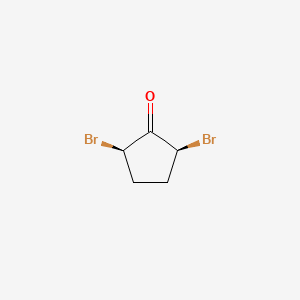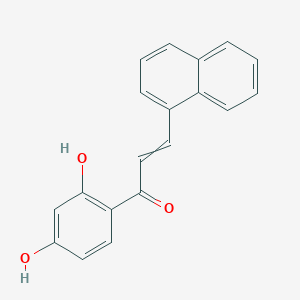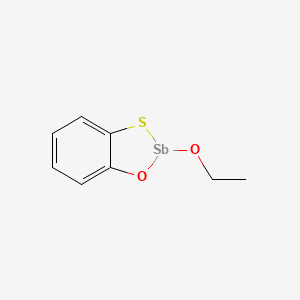
2-Ethoxy-2H-1,3,2-benzoxathiastibole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2H-1,3,2-benzoxathiastibole is a chemical compound that belongs to the class of heterocyclic compounds It contains a benzene ring fused with a thiazole ring, which is further substituted with an ethoxy group
Preparation Methods
The synthesis of 2-Ethoxy-2H-1,3,2-benzoxathiastibole typically involves the reaction of 2-mercaptoaniline with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Ethoxy-2H-1,3,2-benzoxathiastibole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Scientific Research Applications
2-Ethoxy-2H-1,3,2-benzoxathiastibole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2H-1,3,2-benzoxathiastibole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
2-Ethoxy-2H-1,3,2-benzoxathiastibole can be compared with other similar compounds, such as:
Benzothiazole: Lacks the ethoxy group and has different reactivity and applications.
Benzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring, leading to different chemical properties.
Benzisothiazolinone: Another related compound with antimicrobial properties, used in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
61329-27-9 |
|---|---|
Molecular Formula |
C8H9O2SSb |
Molecular Weight |
290.98 g/mol |
IUPAC Name |
2-ethoxy-1,3,2-benzoxathiastibole |
InChI |
InChI=1S/C6H6OS.C2H5O.Sb/c7-5-3-1-2-4-6(5)8;1-2-3;/h1-4,7-8H;2H2,1H3;/q;-1;+3/p-2 |
InChI Key |
VUQGYHKOMBRAHT-UHFFFAOYSA-L |
Canonical SMILES |
CCO[Sb]1OC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


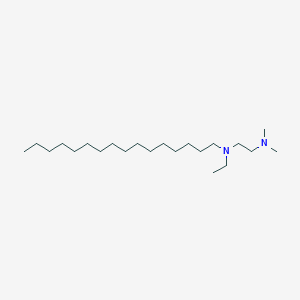
![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)

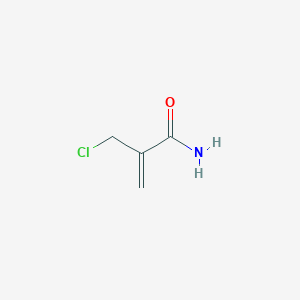
![3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid](/img/structure/B14581128.png)
![Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14581131.png)
![2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14581135.png)
![2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro-](/img/structure/B14581141.png)
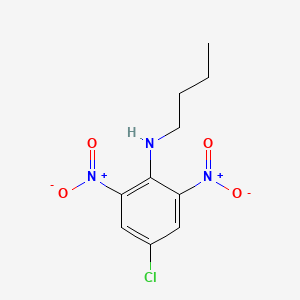
![Formamide, N-[5-(ethylthio)-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14581148.png)
